molecular formula C8H17ClN2O B1379746 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride CAS No. 1609403-01-1

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B1379746
CAS No.: 1609403-01-1
M. Wt: 192.68 g/mol
InChI Key: FSWLFZOOWCKACQ-UHFFFAOYSA-N
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Description

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 1609403-01-1 . It has a molecular weight of 229.15 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;;/h9H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound appears as a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Stereochemistry and Structural Analysis

  • The relative configuration of diazaspirodecanes, including those similar to 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, was determined using NMR techniques, highlighting the preference for certain conformations based on methyl group positioning (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
  • Synchrotron powder diffraction data provided insights into the crystal structure of alaptide, a compound with a similar diazaspirodecanes framework, demonstrating specific ring conformations and intermolecular interactions (Rohlíček et al., 2010).

Synthesis and Reactivity

  • Research has led to the regioselective synthesis of diazaspirodecanes derivatives, showcasing the versatility of these compounds in organic synthesis and the potential for generating new pharmacologically active molecules (Farag, Elkholy, & Ali, 2008).
  • Enhanced reactivity of related spirocompounds in specific chemical reactions has been reported, indicating the importance of the periphery in determining the reactivity of such cyclic anhydrides (Rashevskii et al., 2020).
  • Stereoselective synthesis methods have been developed for spirocyclic derivatives, including those analogous to 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, demonstrating the potential for these compounds in synthesizing complex organic molecules with specific stereochemistry (Capriati et al., 2006).

Applications in Drug Development

  • Although direct applications in drug development specific to "9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride" are not highlighted in the available literature, the research on similar spirocyclic compounds suggests their potential utility in medicinal chemistry, as seen in the discovery of compounds with significant activity as enzyme inhibitors or drug candidates for treating chronic diseases (Kato et al., 2014).

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective gloves, clothing, and eye/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves the reaction of 2-methyl-1,5-diaminopentane with glyoxal in the presence of hydrochloric acid to form the spirocyclic intermediate, which is then treated with hydrogen peroxide to yield the final product.", "Starting Materials": [ "2-methyl-1,5-diaminopentane", "glyoxal", "hydrochloric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-methyl-1,5-diaminopentane is dissolved in hydrochloric acid and cooled to 0°C.", "Step 2: Glyoxal is added dropwise to the reaction mixture while stirring at 0°C.", "Step 3: The reaction mixture is stirred at 0°C for 2 hours.", "Step 4: The resulting spirocyclic intermediate is isolated by filtration and washed with cold water.", "Step 5: The spirocyclic intermediate is dissolved in a mixture of water and hydrogen peroxide.", "Step 6: The reaction mixture is stirred at room temperature for 24 hours.", "Step 7: The resulting product is isolated by filtration, washed with water, and dried to yield 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride." ] }

CAS No.

1609403-01-1

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;/h9H,2-7H2,1H3;1H

InChI Key

FSWLFZOOWCKACQ-UHFFFAOYSA-N

SMILES

CN1CCOC2(C1)CCNC2.Cl.Cl

Canonical SMILES

CN1CCOC2(C1)CCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 3
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 4
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 6
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

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